8-fluoro-4,4-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
8-FLUORO-4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a fluorine atom, a tetrazole ring, and a pyrroloquinoline core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-FLUORO-4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrroloquinoline core, followed by the introduction of the fluorine atom and the tetrazole ring. Common reagents used in these steps include fluorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-FLUORO-4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atom and other substituents can be replaced with different groups to create analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a range of analogs with different functional groups replacing the fluorine atom.
Scientific Research Applications
8-FLUORO-4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 8-FLUORO-4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinolone Derivatives: Compounds like 4-hydroxy-2-quinolones share a similar core structure and are known for their biological activities.
Indole Derivatives: Indole-based compounds also exhibit a range of biological properties and are structurally related to the pyrroloquinoline core.
Uniqueness
What sets 8-FLUORO-4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE apart is the combination of the fluorine atom, the tetrazole ring, and the pyrroloquinoline core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14FN5O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-fluoro-11,11-dimethyl-9-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C16H14FN5O2S/c1-16(2)6-8(7-25-15-18-19-20-21(15)3)10-4-9(17)5-11-12(10)22(16)14(24)13(11)23/h4-6H,7H2,1-3H3 |
InChI Key |
CMYWCBLRXZWTJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CSC4=NN=NN4C)C |
Origin of Product |
United States |
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